molecular formula C₉H₉N₃O₂ B1144414 1,3-Dimethyl-6-nitro-1H-indazole CAS No. 1354224-47-7

1,3-Dimethyl-6-nitro-1H-indazole

Cat. No. B1144414
CAS RN: 1354224-47-7
M. Wt: 191.19
InChI Key:
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Description

1,3-Dimethyl-6-nitro-1H-indazole is an impurity in the synthesis of Pazopanib hydrochloride, an oral angiogenesis inhibitor targeting VEGFR and PDGFR .


Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . In recent studies, novel 1,3-dimethyl-6-amino indazole derivatives were designed and synthesized as IDO1 inhibitors based on the structure of the IDO1 active site .


Molecular Structure Analysis

The molecular formula of 1,3-Dimethyl-6-nitro-1H-indazole is C9H9N3O2. It has a molecular weight of 191.19 g/mol. The IUPAC name is 1,3-dimethyl-6-nitroindazole . The structure of indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . In recent studies, novel 1,3-dimethyl-6-amino indazole derivatives were designed and synthesized as IDO1 inhibitors based on the structure of the IDO1 active site .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dimethyl-6-nitro-1H-indazole include a molecular weight of 191.19 g/mol, XLogP3-AA of 1.8, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 0 .

Scientific Research Applications

Synthesis of Indazole Derivatives

1,3-Dimethyl-6-nitro-1H-indazole: serves as a key precursor in the synthesis of various indazole derivatives. These derivatives are synthesized through methods such as transition metal-catalyzed reactions and reductive cyclization . The versatility in functional group modification allows for the creation of compounds with diverse biological activities.

Anticancer Activity

Indazole derivatives, including those derived from 1,3-Dimethyl-6-nitro-1H-indazole , have shown promise in anticancer research. They can act as kinase inhibitors and have been evaluated for their inhibitory activity against specific cancer targets like FGFR1 . Some derivatives exhibit potent enzymatic inhibition and anti-proliferative activity, making them candidates for further cancer drug development.

Future Directions

Indazoles have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The main issue about indazoles is the less abundance in plant sources, and their synthetic derivatives also often face problems with low yield . Therefore, future research could focus on developing more efficient synthesis methods and exploring the potential biological activities of indazole derivatives.

properties

IUPAC Name

1,3-dimethyl-6-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-8-4-3-7(12(13)14)5-9(8)11(2)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTULKJFQZYUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-6-nitro-1H-indazole

Citations

For This Compound
3
Citations
VH Hoang, NTK Trang, TC Minh, TH Lan… - Bioorganic & Medicinal …, 2023 - Elsevier
Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme mainly responsible for the metabolism of tryptophan to kynurenine. To date, the IDO1 inhibitors have been …
Number of citations: 1 www.sciencedirect.com
XK Zhang, BN Liu, M Liu, DK Liu… - … Section E: Structure …, 2012 - scripts.iucr.org
The molecular skeleton of the title compound, C9H11N3, is almost planar, with a maximum deviation of 0.0325 (19) Å for the amino N atom. In the crystal, N—H⋯N hydrogen bonds …
Number of citations: 1 scripts.iucr.org
S Terentjeva, D Muceniece… - Organic Process Research …, 2019 - ACS Publications
The main target of this study was to synthesize reference compounds for HPLC analysis of impurities, produced in Pazopanib synthesis. It is highly desirable that impurity standards are …
Number of citations: 4 pubs.acs.org

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